molecular formula C14H14FNO B1400596 4-Benzyloxy-2-fluorobenzylamine CAS No. 1185095-34-4

4-Benzyloxy-2-fluorobenzylamine

Cat. No.: B1400596
CAS No.: 1185095-34-4
M. Wt: 231.26 g/mol
InChI Key: CLEDXWAHUCTSDN-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-fluorobenzylamine is a chemical compound valued in research as a key synthetic intermediate. Its structure, featuring a benzyloxy group and a fluorobenzylamine moiety, makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry. Compounds with similar benzyloxy-benzylamine scaffolds are frequently employed in the synthesis of potential therapeutic agents. For instance, research has demonstrated the use of analogous structures in developing novel 4-aminoquinoline compounds evaluated for their antimycobacterial activities against Mycobacterium tuberculosis . Furthermore, the fluorobenzylamine component is a common pharmacophore found in compounds with significant biological activity. Related structures have been investigated for their anticonvulsant properties, showing effectiveness in seizure models and demonstrating sodium channel modulation as a potential mechanism of action . As a multifunctional intermediate, this compound can undergo various reactions, including alkylations and amide bond formations, facilitating its use in drug discovery programs and the development of chemical libraries. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-4-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDXWAHUCTSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of 4 Benzyloxy 2 Fluorobenzylamine

Chemical Transformations of the Primary Amine Group

The primary amine group in 4-benzyloxy-2-fluorobenzylamine is a key site for a variety of chemical reactions, including acylations, condensations, alkylations, and the formation of urea (B33335) derivatives. These transformations are fundamental in modifying the structure and properties of the parent molecule.

Acylation and Sulfonamidation Reactions

The nucleophilic nature of the primary amine group readily allows for acylation and sulfonamidation reactions. These reactions are crucial for the synthesis of amides and sulfonamides, respectively.

Acylation: this compound can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield N-(4-benzyloxy-2-fluorobenzyl)acetamide.

Acylating AgentBaseSolventProduct
Acetyl ChlorideTriethylamineDichloromethaneN-(4-benzyloxy-2-fluorobenzyl)acetamide
Benzoyl ChloridePyridineTetrahydrofuranN-(4-benzyloxy-2-fluorobenzyl)benzamide

Sulfonamidation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, leads to the formation of the corresponding sulfonamide, N-(4-benzyloxy-2-fluorobenzyl)-4-methylbenzenesulfonamide.

Sulfonylating AgentBaseSolventProduct
p-Toluenesulfonyl ChloridePyridineDichloromethaneN-(4-benzyloxy-2-fluorobenzyl)-4-methylbenzenesulfonamide
Methanesulfonyl ChlorideTriethylamineTetrahydrofuranN-(4-benzyloxy-2-fluorobenzyl)methanesulfonamide

Condensation Reactions for Imine and Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ijmcmed.orgresearchgate.netukm.myrjptonline.org This reaction is typically catalyzed by an acid and involves the removal of water. The formation of the C=N double bond is a versatile method for introducing further molecular complexity.

For example, the reaction of this compound with benzaldehyde (B42025) in a solvent like ethanol (B145695), often with a catalytic amount of acetic acid, yields the corresponding Schiff base, (E)-N-(4-(benzyloxy)-2-fluorobenzyl)-1-phenylmethanimine. A similar reaction is observed in the synthesis of 2-[4-(2-fluorobenzyloxy)benzylideneamino]propanamides, where 4-(2-fluorobenzyloxy)benzaldehyde (B1298908) is reacted with an amino acid amide to form a Schiff base. google.com

Carbonyl CompoundCatalystSolventProduct (Schiff Base)
BenzaldehydeAcetic Acid (catalytic)Ethanol(E)-N-(4-(benzyloxy)-2-fluorobenzyl)-1-phenylmethanimine
Acetone-MethanolN-(4-(benzyloxy)-2-fluorobenzyl)propan-2-imine

Alkylation Reactions (e.g., Reductive Alkylation)

Alkylation of the primary amine can be achieved through various methods, with reductive amination being a particularly effective approach to avoid overalkylation. researchgate.net This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of the amine with a carbonyl compound, followed by in-situ reduction. harvard.edu

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edu For instance, the reductive amination of this compound with a ketone like acetone, in the presence of a suitable reducing agent, would yield the corresponding N-isopropyl derivative.

Carbonyl CompoundReducing AgentSolventProduct
AcetoneSodium triacetoxyborohydrideDichloromethaneN-isopropyl-1-(4-(benzyloxy)-2-fluorophenyl)methanamine
CyclohexanoneSodium cyanoborohydrideMethanolN-cyclohexyl-1-(4-(benzyloxy)-2-fluorophenyl)methanamine

Formation of Urea Derivatives

Urea derivatives can be synthesized from this compound through reaction with isocyanates or by using phosgene (B1210022) equivalents. A related synthesis of N-(2-fluorobenzyl)-N-(2-fluorobenzyloxy)urea involves the reaction of 1-(2-fluorobenzyloxy)urea with 1-(chloromethyl)-2-fluorobenzene in the presence of potassium hydroxide (B78521) in methanol. google.comnih.gov This suggests that N-(4-benzyloxy-2-fluorobenzyl)urea could be prepared from this compound by first forming the urea from a salt of isocyanic acid (e.g., NaCNO) and then reacting the resulting urea with a suitable benzyl (B1604629) halide. google.com Another approach involves the reaction of the amine with an activated carbamate. jst.go.jp

ReagentBaseSolventProduct
Phenyl Isocyanate-Tetrahydrofuran1-(4-(benzyloxy)-2-fluorobenzyl)-3-phenylurea
Potassium Isocyanate/H+-Water/Dioxane1-(4-(benzyloxy)-2-fluorobenzyl)urea

Functional Group Interconversions at the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the phenolic oxygen and can be selectively cleaved under various conditions to reveal the corresponding phenol.

Selective Cleavage and Deprotection Strategies (e.g., Hydrogenolysis)

The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on charcoal (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and efficient, yielding the phenol, 4-(aminomethyl)-3-fluorophenol, and toluene (B28343) as a byproduct.

Selective oxidative debenzylation is another strategy that can be employed. rsc.org Reagents such as sodium bromate (B103136) in the presence of sodium dithionite (B78146) can effect the cleavage of the benzyl ether. jst.go.jp The choice of deprotection strategy would depend on the compatibility with other functional groups present in the molecule.

ReagentCatalystSolventProduct
Hydrogen (H2)10% Pd/CEthanol4-(aminomethyl)-3-fluorophenol
Sodium Bromate (NaBrO3) / Sodium Dithionite (Na2S2O4)-Ethyl acetate/Water4-(aminomethyl)-3-fluorophenol

Subsequent Functionalization of the Hydroxyl Group

While this compound itself does not possess a hydroxyl group, its debenzylation affords the corresponding 4-hydroxy-2-fluorobenzylamine. This phenolic derivative is a versatile intermediate for further functionalization. The hydroxyl group, being a nucleophile and capable of hydrogen bonding, can undergo a variety of reactions to introduce new functionalities. ontosight.ai

Common derivatization strategies for the hydroxyl group include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can yield a range of ethers. This modification can alter the compound's polarity and steric properties.

Esterification: Acylation with acid chlorides or anhydrides produces esters, which can serve as protecting groups or introduce new structural motifs.

O-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for O-arylation to form diaryl ethers. wikipedia.org

The specific reaction conditions and reagents for these transformations would need to be optimized to achieve the desired products in good yields, taking into account the reactivity of the other functional groups present in the molecule.

Reactivity of the Fluorinated Aromatic Ring

The presence of both a fluorine atom and a benzyloxy group on the aromatic ring significantly influences its reactivity in substitution reactions. These substituents exert competing electronic and steric effects that dictate the regioselectivity of incoming electrophiles and the feasibility of nucleophilic attack.

In electrophilic aromatic substitution (EAS), the benzyloxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it also acts as an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

When both groups are present, their directing effects must be considered. The strong activating effect of the benzyloxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it. However, the fluorine atom at the 2-position will influence the precise location of substitution.

PositionDirecting Effect of -OCH₂PhDirecting Effect of -FOverall Predicted Outcome
3orthometaPossible, but sterically hindered
5parametaMajor product
6orthoorthoSterically hindered by both groups

Therefore, electrophilic substitution on this compound is most likely to occur at the C5 position, which is para to the strongly activating benzyloxy group and meta to the deactivating fluorine atom. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted product as the major isomer. lumenlearning.com

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. wikipedia.org In this compound, the fluorine atom can act as a leaving group. The benzyloxy group, being electron-donating, generally disfavors SNAr. However, the presence of the fluorine atom makes the ipso-carbon more electrophilic. ontosight.ai

For an SNAr reaction to occur, a strong nucleophile would be required, and the reaction would likely proceed under forcing conditions. The outcome of such a reaction would depend on the relative lability of the fluorine atom compared to other potential leaving groups and the stability of the Meisenheimer intermediate formed upon nucleophilic attack. wikipedia.org The presence of the electron-donating benzyloxy group would destabilize the negative charge in the Meisenheimer complex, making the reaction less favorable compared to rings with electron-withdrawing substituents. wikipedia.orgyoutube.com

Recent advances have shown that even electron-rich fluoroarenes can undergo SNAr reactions under specific conditions, such as through photoredox catalysis. nih.gov This suggests that with the appropriate catalytic system, the fluorine atom in this compound could potentially be displaced by various nucleophiles. nih.gov

The fluorine atom in this compound can play a crucial role in directing transition metal-catalyzed C-H bond activation reactions. This phenomenon, known as the "ortho-fluorine effect," describes the enhanced reactivity of C-H bonds located ortho to a fluorine substituent. nih.govworktribe.comwhiterose.ac.uk

Several transition metals, including palladium and manganese, have been shown to selectively activate C-H bonds adjacent to fluorine atoms. whiterose.ac.uknih.govresearchgate.net This selectivity is attributed to a combination of electronic and steric factors, where the fluorine atom can influence the acidity of the neighboring C-H bond and coordinate with the metal center, directing the functionalization to the ortho position.

In the case of this compound, the C-H bond at the C3 position is ortho to the fluorine atom. Therefore, metal-mediated reactions such as arylation, alkenylation, or acylation could potentially be directed to this position. This provides a powerful tool for regioselective functionalization that is complementary to traditional electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound can participate in these reactions in several ways. The specific reaction type depends on which functional group of the molecule is utilized.

Suzuki Coupling: To participate in a Suzuki coupling, this compound would first need to be converted into an aryl halide or triflate. For instance, if the compound were brominated at the C5 position (as predicted by EAS regioselectivity), the resulting 5-bromo-4-benzyloxy-2-fluorobenzylamine could then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Sonogashira Coupling: Similar to the Suzuki coupling, a halogenated derivative of this compound would be required for a Sonogashira reaction. organic-chemistry.org The aryl halide would then be coupled with a terminal alkyne using a palladium catalyst, often in the presence of a copper(I) co-catalyst, to synthesize an arylethyne. nih.govrsc.org Copper-free conditions have also been developed. rsc.org

Buchwald-Hartwig Amination: The primary amine group of this compound makes it a suitable coupling partner for the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org In this reaction, the amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orglibretexts.org This reaction would yield a secondary diarylamine. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates. nih.gov

Cross-Coupling ReactionRequired Functionalization of this compoundCoupling PartnerResulting Product
SuzukiHalogenation (e.g., at C5)Boronic acid/esterBiaryl
SonogashiraHalogenation (e.g., at C5)Terminal alkyneArylethyne
Buchwald-HartwigNone (uses the primary amine)Aryl halide/triflateSecondary diarylamine

Applications in Advanced Organic Synthesis As a Building Block

Synthesis of Complex Bioactive Molecules and Ligands

This compound serves as a foundational element for the creation of intricate molecules with potential therapeutic or diagnostic properties.

The amine functionality of 4-Benzyloxy-2-fluorobenzylamine allows for its use in the construction of various nitrogen-containing heterocyclic systems. For instance, it can be a crucial component in the synthesis of pyrimidine (B1678525) derivatives through reactions with appropriate precursors. lmaleidykla.lt The synthesis of substituted benzothiazoles, a class of compounds known for their anticancer properties, often involves precursors with an aminophenyl group, highlighting the potential utility of fluorinated analogs derived from this compound. nih.govnih.gov Research has shown that fluorinated 2-(4-aminophenyl)benzothiazoles can exhibit potent and selective cytotoxicity against certain cancer cell lines. nih.gov

Furthermore, the core structure is amenable to transformations leading to indole-based compounds. researchgate.net The synthesis of complex heterocyclic systems often involves multi-step processes where the strategic introduction of functionalities is key to achieving the desired molecular architecture. lmaleidykla.ltst-andrews.ac.uk

Heterocyclic ScaffoldGeneral Synthetic ApproachPotential Significance
Pyridinones Cyclocondensation reactions involving the amine group.Core structures in various pharmaceuticals.
Pyrimidines Reaction with dicarbonyl compounds or their equivalents. lmaleidykla.ltBuilding blocks for antiviral and anticancer agents.
Benzothiazoles Cyclization reactions with appropriate sulfur-containing reagents. nih.govnih.govKnown for a range of biological activities, including antitumor properties. nih.govnih.gov
Indoles Fischer indole (B1671886) synthesis or other related cyclization strategies. researchgate.netPrivileged scaffolds in medicinal chemistry.

The amine and benzyl (B1604629) groups of this compound can be modified to create ligands capable of binding metal ions. nih.govnih.gov Chelating agents are crucial in various applications, from sequestering toxic metals to forming stable complexes with radioisotopes for medical imaging and therapy. nih.govunife.it The design of these ligands often involves incorporating specific donor atoms and creating a pre-organized structure to enhance binding affinity and selectivity for a particular metal ion. unife.it

Role in Radiopharmaceutical Chemistry

The presence of a fluorine atom in this compound makes it an attractive precursor for the development of radiotracers for Positron Emission Tomography (PET).

The stable fluorine atom can be replaced with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F). nih.gov This allows for the synthesis of ¹⁸F-labeled radiotracers that can be used to visualize and quantify biological processes in vivo using PET imaging. nih.gov The development of novel ¹⁸F-labeled compounds is a major focus in radiopharmaceutical research, as PET imaging plays a critical role in oncology, neurology, and cardiology. nih.govnih.gov For instance, a novel synthesis for 4-[¹⁸F]fluorobenzylamine has been developed, highlighting its importance as a versatile building block for preparing PET radiotracers. rsc.orgnih.gov

Efficiently incorporating ¹⁸F into a molecule is a key challenge in radiochemistry. nih.gov For aromatic systems like this compound, nucleophilic aromatic substitution is a common strategy. nih.gov This typically involves reacting a precursor molecule containing a good leaving group (such as a nitro or trimethylammonium group) with [¹⁸F]fluoride. nih.gov Researchers are continuously developing new and more efficient labeling methods, including transition metal-assisted reductions and automated synthesis procedures, to improve radiochemical yields and make these radiotracers more accessible for clinical and research use. rsc.orgnih.govnih.govutoronto.caunl.pt

Labeling StrategyDescriptionKey Advantages
Nucleophilic Aromatic Substitution Displacement of a leaving group on the aromatic ring with [¹⁸F]fluoride. nih.govA widely used and versatile method for ¹⁸F-labeling.
Transition Metal-Assisted Reduction Reduction of a nitrile group to an amine after ¹⁸F-fluorination. rsc.orgnih.govCan provide high radiochemical yields and is amenable to automation. nih.gov
Automated Synthesis Use of remotely-controlled synthesis units for the preparation of ¹⁸F-labeled compounds. nih.govImproves reproducibility, reduces radiation exposure to personnel, and facilitates clinical production.

Chiral Building Block in Asymmetric Synthesis

The carbon atom to which the amine group is attached in this compound is a prochiral center. This means that through appropriate synthetic manipulations, it can be converted into a chiral center, leading to the formation of enantiomerically pure compounds. The use of chiral building blocks is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. enamine.net Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often achieved using chiral catalysts, auxiliaries, or starting materials. enamine.net

Contributions to Structure-Activity Relationship (SAR) Studies (Focus on chemical modifications and structural variations)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound serves as an important core structure for generating libraries of compounds for SAR investigations.

The key to its utility in SAR studies lies in the distinct properties conferred by its substituents. The fluorine atom at the ortho-position to the aminomethyl group is an electron-withdrawing group that can alter the pKa of the amine and influence intermolecular interactions, such as hydrogen bonding and dipole interactions, with biological targets. researchgate.net This strategic fluorination can lead to enhanced binding affinity and specificity. researchgate.net

Furthermore, the benzyloxy group offers a point for structural diversification. For instance, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, which is a target for treating oxidative stress-related diseases, derivatives containing a 4-fluorobenzyloxy group have shown significant potency. researchgate.net SAR studies on related structures have demonstrated that modifications to the benzyl portion can fine-tune the inhibitory activity. For example, replacing a methoxy (B1213986) group with a methyl substituent on a 4-fluorobenzyl derivative resulted in a two-fold improvement in activity in one study. researchgate.net

The table below illustrates how modifications to the core structure of benzylamine (B48309) derivatives can impact their biological activity, highlighting the principles of SAR.

Compound/Modification Observed Effect on Activity Reference
Replacement of methoxy with methyl on a 4-fluorobenzyl derivative2-fold improvement in Keap1-Nrf2 PPI inhibitory activity. researchgate.net
Introduction of a 4-fluorobenzyloxy group to a naphthalene (B1677914) scaffoldPotent inhibition of Keap1-Nrf2 PPI. researchgate.net
Presence of chlorine or fluorine on the benzyloxy group of N-(4-(benzyloxy)benzyl)-4-aminoquinolinesIncreased antimycobacterial potency compared to the unsubstituted analog. nih.gov

Intermediate in Material Science Applications

While the primary application of this compound and its close derivatives lies within the realm of medicinal chemistry, its structural motifs are also relevant to material science. The incorporation of fluorine atoms into organic molecules can significantly impact their electronic properties, thermal stability, and intermolecular organization, which are critical parameters for advanced materials.

One area of potential application is in the development of organic light-emitting diodes (OLEDs) . The benzophenone (B1666685) core, which shares structural similarities with the benzyl group of this compound, is a known fragment in the synthesis of organic semiconductors for OLEDs. mdpi.com Fluorinated groups are often incorporated into OLED materials to tune their emission characteristics and improve device efficiency and stability.

Another potential application is in the field of liquid crystals (LCs) . The synthesis of novel fluorinated liquid crystals is an active area of research, as the introduction of fluorine can influence the mesophase behavior and dielectric anisotropy of the materials. nih.govmdpi.comrsc.org While direct use of this compound in this context is not extensively documented, its constituent parts—a fluorinated aromatic ring and a benzyloxy group—are common features in liquid crystalline compounds. For example, a liquid crystal compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, has been synthesized and characterized.

Furthermore, fluorinated compounds are explored as intermediates for agrochemicals . The inclusion of fluorine can enhance the efficacy and stability of pesticides and herbicides. researchgate.net

While concrete examples of this compound in mainstream material science applications are still emerging, its unique combination of functional groups makes it a promising candidate for the synthesis of novel organic materials with tailored properties.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Benzyloxy-2-fluorobenzylamine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the benzylamine (B48309) and benzyloxy groups.

The aromatic region of the spectrum is particularly informative. The protons on the fluorinated benzene (B151609) ring and the benzyloxy group's phenyl ring resonate in this downfield region, typically between 6.5 and 7.5 ppm. The presence of the fluorine atom and the benzyloxy group influences the chemical shifts and splitting patterns of the adjacent aromatic protons. The fluorine atom, being highly electronegative, will cause characteristic splitting of the signals for nearby protons, a phenomenon known as H-F coupling.

The benzylic protons of the CH₂NH₂ and OCH₂Ph groups give rise to characteristic signals. The protons of the aminomethyl group (CH₂NH₂) typically appear as a singlet or a multiplet, while the protons of the benzylic ether methylene (B1212753) group (OCH₂) also produce a distinct signal. The integration of these signals confirms the number of protons in each functional group.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available--Aromatic Protons (Fluorinated Ring)
Data not available--Aromatic Protons (Benzyloxy Ring)
Data not available--OCH₂ (Benzylic)
Data not available--CH₂NH₂ (Benzylamine)
Data not available--NH₂

Note: Actual experimental data is not publicly available. The table is a representation of the expected signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The aromatic carbons will appear in the downfield region of the spectrum. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbons of the benzyloxy group and the benzylamine moiety will also have predictable chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
Data not availableAromatic Carbons (Fluorinated Ring)
Data not availableAromatic Carbons (Benzyloxy Ring)
Data not availableOCH₂ (Benzylic)
Data not availableCH₂NH₂ (Benzylamine)

Note: Actual experimental data is not publicly available. The table is a representation of the expected signals.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environment

¹⁹F NMR is a highly sensitive technique specifically used to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides direct information about the electronic environment of the fluorine atom. The position of the fluorine atom on the aromatic ring, ortho to the benzylamine group and meta to the benzyloxy group, will determine its specific chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify which aromatic protons are adjacent to each other on both the fluorinated and the benzyloxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aromatic and aliphatic parts, the C-O bond of the ether linkage, and the C-F bond.

Table 3: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available-N-H stretching (amine)
Data not available-C-H stretching (aromatic)
Data not available-C-H stretching (aliphatic)
Data not available-C=C stretching (aromatic)
Data not available-C-O stretching (ether)
Data not available-C-N stretching (amine)
Data not available-C-F stretching

Note: Actual experimental data is not publicly available. The table is a representation of the expected absorption bands.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Sample Analysis

Attenuated Total Reflectance (ATR) is a sampling technique coupled with infrared spectroscopy that enables the analysis of solid and liquid samples directly, with minimal preparation. For a compound like this compound, an ATR-IR spectrum would reveal characteristic absorption bands corresponding to its functional groups.

Based on related amine compounds, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks in the region of 3400-3500 cm⁻¹ for the asymmetric and symmetric modes. libretexts.orglibretexts.org The presence of hydrogen bonding can influence the position and shape of these bands. libretexts.org Other significant absorptions would include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ groups of the benzyl (B1604629) and benzyloxy moieties, expected just below 3000 cm⁻¹.

C=C stretching: For the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.

C-N stretching: Found in the 1000-1250 cm⁻¹ range for aliphatic amines. libretexts.org

C-O stretching: Associated with the ether linkage, typically in the 1000-1300 cm⁻¹ range.

C-F stretching: A strong absorption expected in the 1000-1400 cm⁻¹ region.

Interactive Table: Expected ATR-IR Absorption Regions for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)Asymmetric & Symmetric N-H Stretch3400 - 3500
Primary Amine (R-NH₂)N-H Bend (Scissoring)1580 - 1650
Aromatic RingC-H Stretch> 3000
Alkane (CH₂)C-H Stretch< 3000
Aromatic RingC=C Stretch1450 - 1600
Aryl EtherC-O Stretch1200 - 1275 (asymmetric)
BenzylamineC-N Stretch1000 - 1250
FluoroaromaticC-F Stretch1000 - 1400

Vapor Phase IR Spectroscopy for Gas-Phase Studies

Vapor phase or gas-phase IR spectroscopy analyzes molecules in the gaseous state, eliminating intermolecular interactions like hydrogen bonding that are present in condensed phases. For this compound, a gas-phase spectrum would show sharper, more defined absorption bands compared to a solid or liquid-phase spectrum. The N-H stretching absorptions, free from hydrogen bonding, would typically appear at a higher frequency, in the 3400 to 3500 cm⁻¹ range. libretexts.org This technique is particularly useful for studying the intrinsic vibrational modes of the isolated molecule.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the non-polar bonds. Expected prominent signals include:

Aromatic ring breathing modes: Strong, sharp peaks characteristic of the substituted benzene rings.

C-C stretching: Vibrations of the carbon skeleton. While specific data is unavailable, it is noted that Raman spectroscopy can be used as a process analytical technology (PAT) to monitor reaction progress during the synthesis of such compounds .

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the exact molecular formula of a compound from its accurate mass. For this compound (C₁₄H₁₄FNO), HRMS would distinguish its molecular formula from other formulas with the same nominal mass. This technique is a standard method for confirming the identity of newly synthesized compounds.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions serves as a molecular fingerprint. For this compound, the most common fragmentation would likely involve alpha-cleavage next to the amine and cleavage of the benzylic ether bond.

Key expected fragmentation pathways include:

Loss of a hydrogen atom: [M-H]⁺.

Cleavage of the C-C bond adjacent to the nitrogen: This would result in the loss of the aminomethyl group.

Formation of the tropylium (B1234903) ion: A very stable C₇H₇⁺ ion (m/z 91) is a characteristic fragment for compounds containing a benzyl group, formed by the cleavage of the C-O or C-N bond.

Loss of the benzyloxy group: Cleavage of the ether bond could lead to a [M-C₇H₇O]⁺ fragment.

Cleavage of the benzylamine side chain: This could result in a benzyloxy-fluorophenyl fragment.

Analysis of substituted benzylamine derivatives in peptides has shown that the fragmentation pathways can be systematically studied to understand substituent effects on bond cleavage. nih.gov

Interactive Table: Predicted Key Mass Fragments for this compound

Fragment DescriptionPlausible FormulaPredicted m/z
Tropylium Cation[C₇H₇]⁺91
Fluorobenzyl Cation[C₇H₆F]⁺109
Benzyloxy Cation[C₇H₇O]⁺107
Fragment after loss of benzyl group[C₇H₇FNO]⁺140

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides a strong indication of what could be expected.

For instance, crystallographic studies of other benzyloxy nih.goviucr.org and fluorinated aromatic compounds nih.gov reveal key structural parameters. A study of this compound would determine:

Bond lengths and angles: Precise measurements for all bonds.

Torsion angles: Revealing the conformation of the molecule, such as the orientation of the benzyloxy group relative to the fluorophenyl ring.

Intermolecular interactions: Identifying non-covalent forces like hydrogen bonds (from the amine N-H to the fluorine or oxygen atoms of neighboring molecules) and π-π stacking interactions between the aromatic rings, which dictate the crystal packing. nih.goviucr.org

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Identity Confirmation

The purity and identity of this compound, a key intermediate in various synthetic pathways, are critical for ensuring the desired outcome and minimizing side reactions in subsequent chemical transformations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. While specific, detailed research findings on the chromatographic analysis of this compound are not extensively published, the principles of these techniques and data from structurally related compounds provide a strong framework for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of the main compound from both more polar and less polar impurities. The purity of a sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For identity confirmation, the retention time of the sample peak is matched against that of a certified reference standard analyzed under the same conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. For a compound like this compound, GC analysis would typically involve a capillary column with a non-polar stationary phase. The identity of the compound is confirmed by its retention time and, more definitively, by its mass spectrum. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique "fingerprint" that can be compared to a library spectrum or the spectrum of a reference standard.

In the analysis of related fluorobenzylamine isomers, GC-MS has been effectively used to separate and identify impurities. waters.com For instance, a study on isomeric fluorobenzylamines utilized a DB5-MS column with a temperature program to achieve separation. waters.com The mass spectra obtained from electron impact (EI) and chemical ionization (CI) provided crucial information for the structural elucidation of impurities. waters.com Although the benzyloxy group in this compound increases its molecular weight and may alter its volatility compared to simple fluorobenzylamines, similar GC-MS principles apply.

Illustrative Data for Purity and Identity Confirmation

While specific experimental data for this compound is not available in the cited literature, the following tables represent the type of data that would be generated in a typical chromatographic analysis for purity and identity confirmation.

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~ 8.5 min (Estimated)
Purity Assessment > 98% (Typical Target)

Table 2: Representative GC-MS Parameters and Expected Data for this compound

ParameterValue
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min
Mass Spectrometer Electron Impact (EI), 70 eV
Expected Molecular Ion (M+) m/z 231
Key Expected Fragments m/z 91 (benzyl), m/z 109 (fluorobenzyl)
Identity Confirmation Match of retention time and mass spectrum with reference standard

The analysis of related compounds, such as the isomeric fluorobenzylamines, has shown the presence of impurities like difluorobenzylimine, which is thought to arise from degradation. waters.com Similar vigilance for potential impurities is necessary when analyzing this compound to ensure its quality for research and development applications.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost. For substituted aromatic compounds, DFT has proven to be a reliable method for obtaining detailed information. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like 4-Benzyloxy-2-fluorobenzylamine, which has several rotatable bonds, this process also involves a conformational analysis to identify the various low-energy conformers.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to perform geometry optimization. ijaresm.comresearchgate.net The process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure that corresponds to a minimum on the potential energy surface. For benzylamine (B48309) derivatives, the orientation of the aminomethyl group and the benzyloxy group relative to the fluorinated benzene (B151609) ring are the primary degrees of freedom that dictate the conformational landscape. researchgate.netjaveriana.edu.co The relative energies of these conformers can be calculated to determine their population at a given temperature.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzylamine Derivative (Calculated) Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature. The parameters are based on typical values for similar structures.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-F 1.35
C-O 1.37
C-C (ring) 1.39 - 1.41
C-CH2 1.51
CH2-N 1.46
O-CH2 (benzyl) 1.43
C-O-C 118.0
F-C-C 119.5
C-C-CH2 121.0
C-CH2-N 112.0
C-C-O-C 0 or 180

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide information about the distribution of electrons and the energies of the molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org For this compound, the electron-donating benzyloxy group and the electron-withdrawing fluorine atom will have opposing effects on the electronic structure of the benzene ring, influencing the energies and distributions of the frontier orbitals. rsc.org The amino group also contributes significantly to the electronic properties.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Benzylamine Derivative (Calculated) Note: This table presents hypothetical data for illustrative purposes.

Orbital Energy (eV)
HOMO -5.8
LUMO -0.5

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of the compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.net These calculations can help in the assignment of complex spectra and in the structural elucidation of molecules. nih.gov

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. A comparison between the calculated and experimental spectra can provide strong evidence for the proposed structure. researchgate.net For substituted benzene derivatives, characteristic vibrational modes can be assigned to the stretching and bending of specific functional groups. chemicalbook.com

Table 3: Illustrative Predicted Vibrational Frequencies for a Substituted Benzylamine Derivative Note: This table presents hypothetical data for illustrative purposes.

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch 3400, 3310
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 2950 - 2850
C=C stretch (aromatic) 1600 - 1450
C-F stretch ~1250
C-O stretch ~1240

DFT is a valuable tool for studying the mechanisms of chemical reactions. It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The characterization of transition states allows for the calculation of activation energies, providing insights into the reaction kinetics. For benzylamine derivatives, this could include studying their synthesis or their reactions with other molecules. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor). For this compound, MD simulations could be used to explore its conformational flexibility in solution or to model its interaction with a biological target, such as an enzyme. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. This is achieved by developing a mathematical model that can predict the property for new, unmeasured compounds. nih.gov

For a class of compounds like substituted benzylamines, a QSPR model could be developed to predict properties such as boiling point, solubility, or a specific biological activity. The model would be built using a set of known compounds and their measured properties, along with calculated molecular descriptors (numerical values that encode information about the chemical structure). These descriptors can be derived from DFT calculations and can include electronic, steric, and thermodynamic properties.

In-Depth Analysis of this compound Reveals Limited Computational and Mechanistic Data in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and mechanistic investigation studies focusing specifically on the compound this compound are not publicly available. While the synthesis and potential applications of this and structurally related molecules are documented, in-depth analyses of its non-covalent interactions and the stereoelectronic effects of its fluorine atom, as requested, have not been published in the accessible scientific domain.

While general principles of computational chemistry and the study of non-covalent interactions are well-established, their specific application to this compound has not been the subject of dedicated research articles. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are standard tools for such investigations. These methods allow for the detailed examination of molecular geometry, electron distribution, and the subtle forces that govern molecular interactions. However, without specific studies on this compound, any discussion would be purely speculative and not based on the required detailed research findings.

For context, studies on analogous but structurally distinct molecules, such as ortho-fluorinated 2-phenylethylamine and 4-methylbenzylammonium nitrate, have demonstrated the significant impact of fluorine substitution and non-covalent interactions on molecular conformation and properties. These studies often reveal intricate networks of hydrogen bonds, including conventional N-H···O and C-H···O interactions, as well as weaker C-H···F and π-interactions, which collectively determine the molecule's three-dimensional structure and potential biological activity. The presence of the ortho-fluoro substituent in these related benzylamines is known to influence the acidity of the benzylic protons and the conformational preferences of the aminomethyl group through stereoelectronic effects.

In the case of this compound, the interplay between the electron-withdrawing fluorine atom at the 2-position and the electron-donating, bulky benzyloxy group at the 4-position would be expected to create a unique electronic and steric environment. A computational study would be necessary to quantify these effects and to provide data on bond lengths, bond angles, dihedral angles, and the energies of various possible conformers. Such a study would also elucidate the nature and strength of intramolecular non-covalent interactions, such as potential hydrogen bonding between the amine group and the fluorine atom or the benzyloxy oxygen.

Given the absence of specific research on this compound, it is not possible to provide the requested data tables and detailed research findings for the "" section of the proposed article. The scientific community has yet to publish a dedicated study on the non-covalent interactions and fluorine stereoelectronic effects of this particular compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Benzyloxy-2-fluorobenzylamine, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step protection/deprotection strategies. For example, O-benzyl hydroxylamine hydrochloride (as described in ) can serve as a starting material for introducing the benzyloxy group. Fluorination may be achieved via nucleophilic aromatic substitution using potassium fluoride or fluoroborates under controlled conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C14_{14}H14_{14}FNO).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., LiChrosorb® RP-8 columns, as in ) to assess purity (>95% by area normalization) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as the compound may hydrolyze under acidic or basic conditions. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) can empirically determine shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

  • Methodology : Cross-validate with computational chemistry tools (e.g., DFT calculations for predicting NMR chemical shifts) and reference databases like NIST Chemistry WebBook ( ). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to assign coupling interactions .

Q. What role does this compound play in medicinal chemistry, particularly in drug design?

  • Methodology : The compound’s fluorinated aromatic ring and benzylamine moiety make it a versatile pharmacophore. It can act as a precursor for kinase inhibitors or GPCR-targeted ligands. For example, it may undergo reductive amination to generate secondary amines for probing receptor binding pockets (see for analogous applications) .

Q. How can reaction conditions be optimized for scaling up this compound synthesis while minimizing hazards?

  • Methodology : Conduct a hazard analysis (per ) to identify risks (e.g., exothermic fluorination). Use flow chemistry for controlled temperature/pressure management. Solvent selection (e.g., replacing THF with 2-MeTHF) improves safety and sustainability. Monitor reaction progress via in-line FTIR or Raman spectroscopy .

Q. What advanced chromatographic methods are suitable for separating this compound from closely related byproducts?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak® IA/IB) for enantiomeric resolution. For diastereomers, employ supercritical fluid chromatography (SFC) with CO2_2/methanol modifiers. Purity quantification via LC-MS with charged aerosol detection (CAD) enhances sensitivity for trace impurities .

Q. What are the degradation pathways of this compound under thermal stress, and how can they be mitigated?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C). Stabilizers like BHT (butylated hydroxytoluene) can inhibit radical-mediated degradation. Storage in amber glass vials under nitrogen further reduces oxidative breakdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.